Sulfaton

説明

Historical Context of Related Sulfonamide Chemistry and Development

The historical trajectory of sulfonamide chemistry laid foundational groundwork for the development of numerous therapeutic agents, including Sulfamonomethoxine, one of the components of the mixture known as "Sulfaton". The discovery of the antibacterial properties of sulfonamides dates back to the early 20th century. Gerhard Domagk's work in the 1930s with the sulfonamide dye Prontosil marked a significant breakthrough, demonstrating the potential of this class of compounds to selectively inhibit infectious bacteria wikipedia.orgfishersci.comchemicalbook.com. Prontosil was found to be a prodrug, metabolized in the body to the active compound sulfanilamide .

Sulfanilamide contains the core sulfanilamide moiety, which is structurally analogous to para-aminobenzoic acid (PABA) wikipedia.org. This structural similarity is key to the mechanism of action of many sulfonamides, as they act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis wikipedia.orgpatsnap.compatsnap.comtoku-e.com. The success of sulfanilamide spurred extensive research and the synthesis of thousands of sulfonamide derivatives by the mid-20th century, leading to compounds with improved efficacy, altered pharmacokinetic properties, and reduced toxicity . This era of research established sulfonamides as the first broadly effective systemic antibacterials, paving the way for subsequent antibiotic development chemicalbook.com. Sulfamonomethoxine emerged later in this development as a long-acting sulfonamide, designed to offer a prolonged serum half-life compared to earlier derivatives .

Overview of "this compound" as a Chemical Entity within Sulfonamide Research

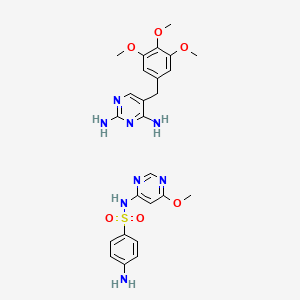

As identified in chemical literature and databases, "this compound" (CAS 39469-68-6) is understood as a mixture of Sulfamonomethoxine and Trimethoprim Current time information in Bangalore, IN.mims.comcenmed.comchemimpex.comebi.ac.uktandfonline.comacdb.plus. This combination is significant in research due to the synergistic interaction between its components. Sulfamonomethoxine, a sulfonamide, inhibits dihydropteroate synthase, blocking the synthesis of dihydrofolic acid patsnap.compatsnap.comtoku-e.com. Trimethoprim, a diaminopyrimidine, acts as a reversible inhibitor of dihydrofolate reductase, an enzyme that catalyzes the subsequent step in bacterial folate synthesis: the conversion of dihydrofolic acid to tetrahydrofolic acid mims.comtandfonline.comnih.govjscimedcentral.comnih.gov.

The rationale for combining a sulfonamide like Sulfamonomethoxine with Trimethoprim lies in this sequential blockade of the bacterial folic acid synthesis pathway. This dual-target approach enhances the inhibitory effect on bacterial growth and replication compared to using either compound alone tandfonline.comjscimedcentral.comnih.govgoogle.com. Research into combinations like "this compound" investigates the chemical basis of this synergy and the properties of the mixture as a whole, although the focus remains on the chemical characteristics and interactions of its constituent parts.

Structural Motifs and Key Functional Groups for Chemical Investigation

The chemical investigation of "this compound" centers on the structural features and functional groups present in its two components: Sulfamonomethoxine and Trimethoprim.

Sulfamonomethoxine (C₁₁H₁₂N₄O₃S) contains the characteristic sulfonamide functional group (-SO₂NH-) linked to a benzene ring which is substituted with an amino group (-NH₂) at the para position fishersci.comchemimpex.comchemicalbook.comsigmaaldrich.comuni.lulabsolu.ca. This sulfanilamide core is further connected to a methoxy-substituted pyrimidine ring fishersci.comCurrent time information in Bangalore, IN.chemimpex.comsigmaaldrich.comuni.lulabsolu.cacymitquimica.com. Key functional groups include:

Sulfonamide group: R-SO₂NR'R'', where in Sulfamonomethoxine, one R is the substituted phenyl group and the other R' is the substituted pyrimidine ring, with R'' being a hydrogen atom chemicalbook.com. This group is relatively unreactive but is central to the compound's classification and properties chemicalbook.com.

Primary amine group: The amino group on the benzene ring is important for the compound's interaction with dihydropteroate synthase, mimicking PABA wikipedia.orgpatsnap.compatsnap.com.

Methoxy group: The presence of the methoxy (-OCH₃) group on the pyrimidine ring is noted as contributing to the compound's prolonged serum half-life .

Trimethoprim (C₁₄H₁₈N₄O₃) is a diaminopyrimidine derivative with a trimethoxybenzyl group attached chemicalbook.comCurrent time information in Bangalore, IN.ebi.ac.ukacdb.plusnih.govgoogle.comchemicalbook.comfishersci.ieciteab.comcaymanchem.com. Key functional groups and structural motifs include:

Diaminopyrimidine core: This heterocyclic system contains two amine groups and is structurally related to the pteridine portion of dihydrofolate ebi.ac.uk.

Benzyl group: A methylene bridge (-CH₂-) connects the pyrimidine ring to a benzene ring ebi.ac.uk.

Methoxy groups: Three methoxy groups are present on the benzyl ring at the 3, 4, and 5 positions wikipedia.orgCurrent time information in Bangalore, IN.ebi.ac.uknih.govcaymanchem.com. These groups influence the electronic and steric properties of the molecule and its interaction with dihydrofolate reductase nih.gov.

特性

CAS番号 |

39469-68-6 |

|---|---|

分子式 |

C25H30N8O6S |

分子量 |

570.6 g/mol |

IUPAC名 |

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C11H12N4O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15) |

InChIキー |

MWDPWRUULMQYHY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

他のCAS番号 |

39469-68-6 |

同義語 |

sulfaton |

製品の起源 |

United States |

Synthetic Methodologies for "sulfaton" and Its Analogs

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis of a pyrimidine-sulfonamide structure like "Sulfaton" often identifies the pyrimidine ring and the benzenesulfonamide unit as key building blocks. The bond connecting these two parts, typically a carbon-nitrogen or sulfur-nitrogen bond, becomes a primary disconnection point.

Potential precursors for the pyrimidine core include 1,3-dicarbonyl compounds or their equivalents, which can undergo cyclocondensation reactions with N-C-N fragments such as amidines, ureas, or guanidines. wjarr.comchemicalbook.comwikipedia.org For instance, the reaction of a -keto ester with urea can yield a uracil derivative, a type of pyrimidine. wjarr.com Alternatively, chalcones or -unsaturated ketones can react with similar N-C-N building blocks to form dihydropyrimidine derivatives. wjarr.com

The benzenesulfonamide moiety is commonly derived from a benzenesulfonyl halide (typically the chloride) and an amine. thieme-connect.commdpi.comresearchgate.netd-nb.info Benzenesulfonyl chlorides are often synthesized by the chlorosulfonation of benzene or substituted benzenes using chlorosulfonic acid. The amine component can be a simple alkyl or aryl amine, or it can be a more complex molecule containing the pyrimidine core or a handle for later pyrimidine annulation.

A key consideration in the retrosynthetic approach is the order of bond formation. One could envision forming the sulfonamide bond by coupling a benzenesulfonyl chloride with an amino-substituted pyrimidine or by coupling an amino-substituted benzene with a pyrimidine bearing a sulfonyl chloride or sulfonic acid functionality. Another approach involves constructing the pyrimidine ring onto a molecule that already contains the benzenesulfonamide group or its precursors.

Reaction Pathways and Synthetic Route Optimization

The synthesis of "this compound" and its analogs relies on robust reaction pathways that efficiently assemble the desired molecular framework. Optimization of these routes is crucial for improving yields, reducing reaction times, and minimizing byproduct formation.

Condensation Reactions in Pyrimidine and Sulfonamide Synthesis

Condensation reactions are fundamental in the synthesis of both pyrimidine rings and sulfonamide linkages. Pyrimidine synthesis frequently involves the condensation of a three-carbon unit (like a -dicarbonyl compound) with a two-nitrogen-one-carbon unit (like urea or guanidine). wjarr.comchemicalbook.comwikipedia.org For example, the Biginelli reaction is a well-known multicomponent condensation that yields dihydropyrimidines from an aldehyde, a -keto ester, and urea. wikipedia.org Modified Pinner synthesis involving -keto esters and amidines is also a common route. mdpi.com

The formation of the sulfonamide functional group typically involves the condensation of a sulfonyl halide (RSO₂X, where X is usually Cl) with an amine (R'NH₂). thieme-connect.commdpi.comresearchgate.netd-nb.info This reaction, an amidation, proceeds with the elimination of HX. A base is often included to neutralize the acid byproduct and drive the reaction to completion. researchgate.net

In the context of synthesizing a pyrimidine-sulfonamide, these condensation reactions can be employed sequentially or in a convergent manner. For instance, a pre-formed amino-pyrimidine can react with a benzenesulfonyl chloride, or a benzenesulfonamide derivative containing reactive functional groups can undergo cyclization reactions to form the pyrimidine ring.

Amination and Sulfonylation Techniques

Amination and sulfonylation are key transformations for introducing the nitrogen and sulfur functionalities necessary for the "this compound" structure.

Amination: While the sulfonamide synthesis itself involves the amination of a sulfonyl halide, amination techniques can also be used to introduce amino groups onto either the pyrimidine or benzene ring precursors, which can then be coupled with the other building block. Nucleophilic aromatic substitution of halopyrimidines or haloarenes with amines is one such method. chemicalbook.comwikipedia.org Metal-catalyzed amination reactions, such as Buchwald-Hartwig amination, can also be employed to form carbon-nitrogen bonds between aryl or heteroaryl halides and amines.

Sulfonylation: Sulfonylation involves the introduction of the sulfonyl (SO₂) group. In the synthesis of sulfonamides, this is commonly achieved using sulfonyl halides or sulfonic acids as the source of the sulfonyl group. thieme-connect.commdpi.comresearchgate.netd-nb.info Another approach is the oxidative sulfonylation of thiols or disulfides. thieme-connect.comsci-hub.se Direct C-H sulfonylation reactions have also emerged as efficient methods to introduce the sulfonyl group onto aromatic or heteroaromatic systems. acs.org These techniques can be used to prepare the sulfonyl-containing precursors that are subsequently reacted with the amine component to form the sulfonamide bond.

Research findings highlight various methods for sulfonamide synthesis, including the reaction of sulfonyl chlorides with amines, oxidative coupling of thiols or sulfinates with amines, and metal-catalyzed approaches. thieme-connect.comresearchgate.netd-nb.infoorganic-chemistry.org

| Sulfonamide Synthesis Method | Key Reagents/Conditions | Advantages | Disadvantages |

| Sulfonyl Chloride + Amine | RSO₂Cl + R'NH₂, Base | Classic, generally high yielding | Requires handling of sulfonyl chlorides, produces HCl |

| Oxidative Coupling of Thiols/Sulfinates + Amine | RSH or RSO₂Na + R'NH₂, Oxidant (e.g., I₂, NaOCl) | Milder conditions possible, avoids sulfonyl chlorides | May require specific catalysts or oxidants |

| Metal-Catalyzed Coupling | R-X + R'SO₂NH₂, Metal Catalyst (e.g., Pd, Cu) | Allows for coupling of less reactive partners | Requires metal catalyst, potential metal contamination |

Green Chemistry Principles in "this compound" Synthesis

The synthesis of pharmaceutical compounds like "this compound" increasingly incorporates green chemistry principles to minimize environmental impact and improve sustainability. sci-hub.serasayanjournal.co.inpowertechjournal.combenthamdirect.comeurekaselect.comresearchgate.net Several strategies are applicable to the synthesis of pyrimidine-sulfonamide derivatives:

Solvent Selection: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a key focus. mdpi.comsci-hub.serasayanjournal.co.inresearchgate.net

Catalysis: Utilizing heterogeneous catalysts, organocatalysts, or biocatalysts can reduce the need for stoichiometric reagents and simplify purification. rasayanjournal.co.inresearchgate.net

Atom Economy: Designing reactions that incorporate most of the atoms of the reactants into the final product reduces waste. Multicomponent reactions are often favored for their high atom economy. researchgate.net

Energy Efficiency: Employing technologies like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net

Alternative Reaction Media: Solvent-free reactions or reactions in solid phase can eliminate or minimize solvent use. researchgate.netrsc.org

Research has demonstrated the successful application of green chemistry principles in the synthesis of both pyrimidines and sulfonamides. Examples include solvent-free mechanochemical synthesis of sulfonamides rsc.org and microwave-assisted, solvent-free, or ultrasound-assisted synthesis of pyrimidine derivatives using various catalysts. rasayanjournal.co.inresearchgate.net

Derivatization Strategies and Analog Synthesis

The synthesis of "this compound" analogs involves modifying the core structure to explore the impact of substituents on physical, chemical, and biological properties. Derivatization can occur on either the pyrimidine or the benzenesulfonamide moiety, or both.

Modification of the Benzenesulfonamide Moiety

Modification of the benzenesulfonamide part is a common strategy for generating structural diversity. This can involve:

Varying the substituents on the benzene ring: Introducing electron-donating or electron-withdrawing groups, halogens, alkyl chains, or other functional groups at different positions (ortho, meta, or para) on the benzene ring of the benzenesulfonyl halide precursor allows for systematic variation of the electronic and steric properties of the sulfonamide moiety. nih.govnih.gov

Modifying the nitrogen atom of the sulfonamide: The nitrogen atom in the sulfonamide group can be primary, secondary, or part of a cyclic structure. Alkylation or acylation of the nitrogen atom can introduce additional substituents and alter the properties of the sulfonamide. thieme-connect.comresearchgate.net

Replacing the benzene ring with other aromatic or heteroaromatic systems: While the focus is on benzenesulfonamides, the aryl group can be varied to include naphthyl, pyridyl, or other cyclic systems, leading to a broader range of analogs.

Studies on benzenesulfonamide derivatives highlight the importance of substituents on the benzene ring for modulating activity. nih.govnih.gov Synthetic routes often involve the reaction of a substituted benzenesulfonyl chloride with the appropriate amine.

The synthesis of analogs can utilize the same core synthetic methodologies described earlier, with appropriately substituted precursors. Combinatorial chemistry techniques can also be applied to rapidly synthesize libraries of "this compound" analogs by varying the benzenesulfonyl chloride and/or the pyrimidine-containing amine components in parallel reactions.

| Derivatization Strategy | Example Modification | Impact on Properties |

| Substituents on Benzene Ring | -CH₃, -Cl, -NO₂, -OCH₃ | Modifies electron density, lipophilicity, steric bulk |

| Substitution on Sulfonamide Nitrogen | -Alkyl, -Acyl, incorporation into a ring | Alters polarity, hydrogen bonding, metabolic stability |

| Replacement of Benzene Ring | Naphthalene, Pyridine | Changes electronic distribution, shape, interactions |

Structural Diversification of the Pyrimidine Ring System

Structural diversification of the pyrimidine ring is a fundamental aspect of generating compound libraries and exploring structure-activity relationships in medicinal and agrochemical development nih.govresearchgate.net. Various synthetic strategies allow for the construction of pyrimidine scaffolds with diverse substitution patterns.

One approach involves de novo pyrimidine synthesis, which typically entails the cyclization of smaller chemical fragments. A classic example is the reaction of 1,3-dicarbonyl compounds with amidines or ureas to form substituted pyrimidines nih.gov. This method allows for the introduction of substituents at various positions of the pyrimidine ring based on the choice of starting materials.

Multicomponent reactions (MCRs) are particularly appealing for generating diverse pyrimidine libraries due to their ability to assemble complex molecules from multiple simple precursors in a single step mdpi.com. For instance, three-component coupling reactions involving functionalized enamines, triethyl orthoformate, and ammonium acetate have been reported for the synthesis of 4,5-disubstituted pyrimidine derivatives organic-chemistry.org. Another MCR approach involves the oxidative [3+2+1] annulation of amidines, ketones, and a one-carbon source, enabling the formation of polysubstituted pyrimidines with tolerance for various functional groups organic-chemistry.org. Iridium-catalyzed multicomponent reactions from amidines and alcohols also provide a regioselective route to alkyl or aryl pyrimidines mdpi.com.

Alternative strategies for diversification include deconstruction-reconstruction approaches, where a pre-existing pyrimidine core is cleaved and then reassembled into substituted versions or even other heterocycles nih.gov. Transforming pyrimidines into N-arylpyrimidinium salts, for example, can facilitate cleavage into iminoenamine building blocks that can be used in subsequent cyclization reactions nih.gov.

The choice of starting pyrimidine scaffold significantly impacts the achievable diversification. For instance, using precursors like 2,4,6-trichloropyrimidine allows for sequential displacement of chloride atoms via nucleophilic aromatic substitution (SNAr) or transition-metal-promoted cross-coupling reactions nih.gov. Different substituted dichloropyrimidines, such as 5-nitro-4,6-dichloropyrimidine and 5-nitro-2,4-dichloropyrimidine, offer distinct reactive handles at different positions, enabling varied substituent orientations nih.gov.

Regioselective Functionalization Approaches

Regioselective functionalization of the pyrimidine ring is crucial for precisely introducing specific groups at desired positions. The reactivity of positions on the pyrimidine ring typically follows the order C4(6) > C2 >> C5 in reactions with nucleophiles, although this can be influenced by existing substituents nih.gov. Achieving selectivity often requires careful control of reaction conditions and the use of specific reagents or catalysts.

Nucleophilic aromatic substitution (SNAr) is a common method for functionalizing halopyrimidines. While 2,4,6-trichloropyrimidine can undergo sequential displacement, achieving high site-selectivity can be challenging, particularly with 2,4-dichloropyrimidine derivatives nih.gov. The presence of electron-withdrawing groups, such as a nitro group at the 5-position, can enhance the reactivity of adjacent carbons (C4 and C6) towards nucleophilic attack nih.gov.

Metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provide powerful tools for regioselectively introducing aryl, heteroaryl, alkyl, and alkenyl groups onto the pyrimidine core, typically by reacting halopyrimidines with appropriate organometallic or organoboron reagents researchgate.net. These reactions offer flexibility in modifying the pyrimidine structure with diverse substituents researchgate.net.

Regioselective metallation techniques, such as using magnesium bases like TMPMgCl·LiCl and TMP₂Mg·2LiCl, allow for the directed functionalization of specific positions on the pyrimidine ring, including the C4, C6, and C5 positions of 2-bromopyrimidine thieme-connect.de. This approach enables the introduction of various functional groups through subsequent reactions of the organometallic intermediate.

Functionalization at heteroatom sites within pyrimidine derivatives, such as N- or O-alkylation of pyrimidinones, also requires regiocontrol. Studies have shown that the choice of base and conditions can influence whether alkylation occurs predominantly on the nitrogen or oxygen atom. For instance, using Cs₂CO₃ in DMF has been reported to favor regioselective O-alkylation of certain pyrimidinones rsc.org.

Detailed research findings often involve optimizing reaction conditions, exploring substrate scope, and studying the effect of catalysts and additives on regioselectivity and yield. Table 1 provides illustrative examples of pyrimidine scaffolds used in diversification and functionalization studies, highlighting the positions amenable to modification.

Table 1: Examples of Pyrimidine Scaffolds and Functionalization Sites

| Pyrimidine Scaffold | Positions Amenable to Functionalization | Relevant Methods |

| Unsubstituted Pyrimidine | C2, C4, C5, C6 | De novo synthesis, Regioselective metallation thieme-connect.de |

| Halogenated Pyrimidines | Halogenated carbons (e.g., C2, C4, C6) | SNAr, Cross-coupling reactions researchgate.netnih.gov |

| Pyrimidinones | N1, N3, O (at C2 or C4/C6 carbonyl) | Alkylation, Acylation rsc.org |

| 5-Substituted Pyrimidines | C2, C4, C6 | SNAr, Cross-coupling, Condensation reactions mdpi.com |

These methodologies provide the synthetic foundation for accessing a wide array of pyrimidine derivatives, including those structurally related to the trimethoprim component found in this compound.

Molecular Interactions and Biochemical Mechanisms of "sulfaton"

Enzymatic Inhibition Studies at the Molecular Level

The components of Sulfaton exert their effects by inhibiting specific enzymes in the bacterial folate synthesis pathway. This sequential blockade leads to a potent disruption of bacterial growth.

Trimethoprim, a key component of this compound, acts as a potent inhibitor of bacterial dihydrofolate reductase (DHFR) patsnap.comnih.govmicrobenotes.comwikipedia.orgpatsnap.comyoutube.comdrugbank.commhmedical.commsdmanuals.commims.comumn.edunih.govmhmedical.comnih.govrsc.orgasm.orgmdpi.comresearchgate.net. Bacterial DHFR is an enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial coenzyme in the synthesis of purines, thymidine, and certain amino acids patsnap.comnih.govrsc.orgwikidata.org. By binding to bacterial DHFR, trimethoprim prevents the formation of THF, thereby inhibiting bacterial DNA synthesis and ultimately bacterial growth patsnap.commicrobenotes.comwikipedia.orgpatsnap.comdrugbank.commims.comnih.gov.

Trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart, which contributes to its selective toxicity against bacteria patsnap.comwikipedia.orgpatsnap.comnih.gov. Studies have shown that trimethoprim's inhibitory activity for bacterial dihydrofolate reductase can be sixty thousand times greater than for human dihydrofolate reductase wikipedia.org. The binding of trimethoprim to DHFR is typically characterized as tight and reversible drugbank.comnih.gov.

Research into the kinetics of trimethoprim binding to bacterial DHFR has revealed rapid association rates nih.gov. For instance, studies on Escherichia coli DHFR have provided insights into the binding parameters and the effects of mutations on trimethoprim affinity rsc.org. The binding involves interactions with residues within the active site of the enzyme nih.govmdpi.comresearchgate.netoup.commdpi.com.

Sulfamethoxydiazine, the sulfonamide component of this compound, functions as a competitive antagonist of para-aminobenzoic acid (PABA) microbenotes.commhmedical.commhmedical.comontosight.aiguidetopharmacology.orgcymitquimica.compatsnap.comontosight.aidrugbank.compatsnap.comajrconline.orgslideshare.netresearchgate.netslideshare.net. Bacteria require PABA to synthesize folic acid de novo via the enzyme dihydropteroate synthase microbenotes.comyoutube.commhmedical.compatsnap.comdrugbank.comajrconline.orgresearchgate.netresearchgate.net. Sulfonamides, including sulfamethoxydiazine, are structurally similar to PABA and compete with PABA for the active site of dihydropteroate synthase microbenotes.compatsnap.comdrugbank.comajrconline.orgresearchgate.net.

By acting as a false substrate, sulfamethoxydiazine inhibits the incorporation of PABA into dihydropteroic acid, thus blocking the synthesis of dihydrofolate, a precursor to tetrahydrofolate mhmedical.commhmedical.comontosight.aicymitquimica.comontosight.aipatsnap.comresearchgate.netslideshare.net. This competitive inhibition effectively halts an earlier step in the bacterial folate synthesis pathway, complementing the action of trimethoprim patsnap.commhmedical.commsdmanuals.comumn.edumhmedical.com.

The competitive nature of the antagonism means that the degree of inhibition is dependent on the relative concentrations of sulfamethoxydiazine and PABA patsnap.comciteab.com. In the presence of sufficient sulfamethoxydiazine, PABA is prevented from binding to dihydropteroate synthase, impairing bacterial folate production patsnap.comdrugbank.comslideshare.netresearchgate.net.

The combined action of sulfamethoxydiazine and trimethoprim provides a synergistic effect because they sequentially inhibit two different enzymes in the same metabolic pathway patsnap.commicrobenotes.comyoutube.commhmedical.commsdmanuals.comumn.edumhmedical.comoup.com. Sulfamethoxydiazine inhibits dihydropteroate synthase, reducing the production of dihydrofolate, while trimethoprim inhibits DHFR, preventing the conversion of the remaining dihydrofolate to tetrahydrofolate mhmedical.commsdmanuals.comumn.edu. This dual blockade is often bactericidal and makes it more difficult for bacteria to develop resistance compared to the use of either agent alone patsnap.compatsnap.commsdmanuals.com.

Dihydrofolate Reductase Inhibition Mechanisms

Ligand-Target Binding Kinetics and Thermodynamics in Chemical Systems

Ligand-target binding kinetics and thermodynamics provide quantitative descriptions of the interaction between a compound and its biological target, such as an enzyme. These parameters include association rates (kon), dissociation rates (koff), equilibrium dissociation constants (KD or Ki), and thermodynamic values like enthalpy and entropy changes upon binding.

For trimethoprim, studies on its interaction with bacterial DHFR have investigated binding kinetics. Trimethoprim binds tightly to bacterial DHFR nih.gov. Research has explored the kinetics of formation and isomerization of trimethoprim complexes with DHFR from various bacterial sources rsc.orgnih.gov. These studies often involve techniques such as stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to determine kinetic and thermodynamic parameters rsc.org. For instance, ITC can distinguish between enthalpic and entropic contributions to trimethoprim binding rsc.org.

While the general mechanism of sulfamethoxydiazine as a competitive inhibitor of dihydropteroate synthase is well-established ontosight.aiguidetopharmacology.orgcymitquimica.comontosight.aidrugbank.compatsnap.comajrconline.orgslideshare.netresearchgate.netslideshare.net, detailed kinetic and thermodynamic studies specifically for sulfamethoxydiazine binding to bacterial dihydropteroate synthase are less commonly reported in readily available literature compared to studies on DHFR inhibitors like trimethoprim. However, as a competitive inhibitor, its interaction would be characterized by a Ki value representing its affinity for the enzyme's active site in competition with PABA guidetopharmacology.orgciteab.com.

Structural Basis of Molecular Recognition within Non-Biological Matrices

The structural basis of molecular recognition describes how molecules interact at an atomic level, based on their three-dimensional structures and chemical properties. This involves understanding the types of interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that stabilize the complex formed between a ligand and its binding partner.

For trimethoprim binding to bacterial DHFR, crystallographic and modeling studies have provided significant insights into the structural basis of recognition nih.govmdpi.comresearchgate.netoup.commdpi.com. These studies show how trimethoprim fits into the active site of bacterial DHFR, forming specific interactions with amino acid residues nih.govmdpi.comoup.commdpi.com. These interactions are crucial for the high affinity and selectivity of trimethoprim for bacterial DHFR patsnap.comwikipedia.orgpatsnap.comnih.gov. Mutations in bacterial DHFR that confer resistance to trimethoprim often do so by altering the shape or chemical properties of the binding pocket, reducing the affinity of trimethoprim for the enzyme nih.govrsc.orgasm.orgoup.comnih.gov.

The structural basis of molecular recognition for sulfonamides like sulfamethoxydiazine with bacterial dihydropteroate synthase involves the mimicry of PABA. The structural similarity allows the sulfonamide to bind to the enzyme's active site, competing with the natural substrate PABA microbenotes.compatsnap.comdrugbank.comajrconline.orgresearchgate.net. Understanding these interactions at a structural level can involve techniques like X-ray crystallography of the enzyme-ligand complex, although detailed structural information specifically for sulfamethoxydiazine bound to dihydropteroate synthase may not be as widely reported as for DHFR-trimethoprim complexes.

Regarding the structural basis of molecular recognition within non-biological matrices, this area typically explores how molecules interact in environments other than living systems, such as in synthetic materials, at interfaces, or in solution, driven by non-covalent forces fishersci.ca. While the components of this compound (sulfamethoxydiazine and trimethoprim) are chemical compounds that can exist and interact in non-biological matrices, the readily available scientific literature primarily focuses on their interactions within biological systems due to their pharmacological relevance. Research in non-biological matrices might involve studies on their solubility, crystallization, interactions with material surfaces (e.g., in drug formulations or delivery systems), or behavior in analytical techniques. However, specific detailed research findings on the structural basis of molecular recognition of this compound or its components within defined non-biological matrices are not extensively documented in the provided search results. Such studies would require specific experimental designs and analytical techniques tailored to the non-biological system of interest.

Data Table: PubChem CIDs of this compound Components

| Compound Name | PubChem CID |

| Sulfamethoxydiazine | 5326 |

| Trimethoprim | 5578 |

Data Table: Illustrative Binding Data for Trimethoprim and Bacterial DHFR

| Enzyme Source | Ligand | Parameter | Value | Notes |

| E. coli DHFR | Trimethoprim | Ki | ~80 pM | Highly potent inhibition nih.gov |

| Recombinant Human DHFR | Trimethoprim | KD | 0.5 µM | Weaker binding compared to bacterial DHFR nih.gov |

| S. pneumoniae DHFR | Trimethoprim | Ki | Varies with strain | Resistance mutations increase Ki asm.orgnih.gov |

Note: The provided values are illustrative and can vary depending on specific experimental conditions and bacterial strains.

Detailed Research Findings:

Research has extensively characterized the mechanisms of action of both sulfonamides and trimethoprim, often highlighting their synergistic effect in inhibiting bacterial growth. Studies involving enzyme kinetics and structural biology have elucidated how these molecules interact with their target enzymes at a molecular level. For trimethoprim, structural studies have identified key residues in bacterial DHFR that are critical for binding, explaining the basis for its selectivity and how resistance mutations can arise nih.govrsc.orgasm.orgmdpi.comresearchgate.netoup.commdpi.com. Similarly, the understanding of sulfonamides as PABA analogs and their competitive inhibition of dihydropteroate synthase is supported by biochemical and, in some cases, structural data. The combination in this compound leverages these distinct but complementary mechanisms to effectively inhibit bacterial folate synthesis. patsnap.commicrobenotes.comyoutube.commhmedical.commsdmanuals.comumn.edumhmedical.comoup.com.

Advanced Analytical Methodologies for "sulfaton" Characterization

Spectroscopic Techniques for Elucidation of Molecular Structure and Conformation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules. By analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C, NMR provides information on the number and type of atoms in different chemical environments within the molecule, as well as their connectivity. For a compound like "Sulfaton", 1H NMR would reveal the different types of protons present, their relative numbers, and their coupling patterns, which indicate adjacent protons. beilstein-journals.org 13C NMR provides information about the carbon skeleton. beilstein-journals.org The chemical shifts of signals in both 1H and 13C NMR spectra are highly sensitive to the electronic environment and can indicate the presence of functional groups such as sulfonamides, aromatic rings, methoxy groups, and pyrimidine rings, which are suggested components of "this compound" ontosight.ai. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for establishing through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and the confirmation of the molecular structure. beilstein-journals.org NMR spectroscopy has been successfully applied to characterize various sulfated compounds and complex organic molecules, providing detailed structural insights. beilstein-journals.orgcreative-biolabs.comresearchgate.nettandfonline.comcore.ac.ukresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at characteristic frequencies, resulting in unique absorption bands in the IR spectrum. For a compound containing sulfonamide, pyrimidine, and methoxyphenyl moieties, FTIR would show characteristic bands. Sulfonamide groups typically exhibit N-H stretching vibrations, S=O stretching vibrations, and S-N stretching vibrations. Aromatic rings show C=C stretching vibrations in specific regions. Methoxy groups (O-CH3) would show C-H stretching and bending vibrations. Pyrimidine rings also have characteristic ring vibrations. The presence of sulfate groups, if "this compound" is a sulfated compound or mixture, would be indicated by strong absorption bands around 1200-1300 cm-1 (asymmetric S=O stretching) and around 800-850 cm-1 (S-O stretching). researchgate.netcore.ac.ukspectrosci.commdpi.comd-nb.infomdpi.com FTIR is a valuable tool for quickly confirming the presence or absence of key functional groups within "this compound" and can also provide information about hydrogen bonding and molecular interactions. researchgate.net

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light in the UV-Vis region. Compounds containing aromatic rings and conjugated double bonds typically exhibit strong UV absorption. The benzenesulfonamide, pyrimidine, and methoxyphenyl components suggested for "this compound" ontosight.ai all contain aromatic or heteroaromatic systems that would absorb in the UV region. UV-Vis spectroscopy can be used for quantitative analysis (determining concentration) if the molar absorptivity at a specific wavelength is known. It can also provide information about the electronic transitions within the molecule and can be used to monitor reactions or assess purity if impurities have distinct UV-Vis spectra. osti.govsemanticscholar.orgnih.govresearchgate.net

Chromatographic Separation and Identification Methods for Complex Mixtures

Chromatographic techniques are essential for separating components in a mixture, allowing for the analysis and identification of individual compounds. When coupled with mass spectrometry, these methods provide powerful tools for both separation and identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a hyphenated technique that combines the separating power of HPLC with the detection and identification capabilities of mass spectrometry. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. This is particularly effective for separating polar and non-volatile compounds, which could include components of "this compound" or related sulfated species. creative-biolabs.commdpi.comrass-biosolution.comresearchgate.netacs.orgmdpi.com The separated components then enter the mass spectrometer, which measures their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through fragmentation (MS/MS), structural information. HPLC-MS is widely used for the analysis of complex mixtures, including biological samples and reaction mixtures, to identify and quantify components. creative-biolabs.commdpi.comrass-biosolution.comresearchgate.netacs.orgmdpi.comfrontiersin.orgresearchgate.netnationalmaglab.org For "this compound," HPLC-MS would be invaluable for separating the different proposed components ontosight.ai and confirming their molecular weights and structures through their fragmentation patterns. The method is directly applicable in conjunction with mass detection due to factors like low flow rate and the absence of certain buffer types. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique used for separating and identifying volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas through a stationary phase, separating components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a mass spectrometer. GC-MS is highly sensitive and provides both chromatographic retention time data and mass spectral data for identification. While GC is typically used for more volatile compounds, derivatization techniques can be employed to make less volatile compounds amenable to GC analysis. mdpi.comfrontiersin.orgnih.govnih.govuiowa.edu For "this compound," depending on the volatility of its components or their suitability for derivatization, GC-MS could be used to separate and identify them. GC-MS has been applied in the analysis of sulfated steroids, although challenges exist with the thermal lability of sulfate groups, sometimes leading to cleavage in the injection port. frontiersin.orgnih.govnih.gov Despite this, GC-MS can offer high structural elucidating power and be included in screening methods for certain sulfated compounds. nih.gov

Surface Plasmon Resonance (SPR) for Intermolecular Interaction Analysis

Surface Plasmon Resonance (SPR) is a technique widely used to analyze the interactions between molecules in real time and without the need for labels. It provides valuable information on binding kinetics and affinities. However, based on the conducted searches, specific data regarding the application of Surface Plasmon Resonance (SPR) for analyzing the intermolecular interactions of this compound were not found.

Thermal Analysis Techniques for Material Characterization

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is commonly used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. Specific data detailing the application of Differential Scanning Calorimetry (DSC) to the characterization of this compound were not found in the conducted searches.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is valuable for determining the thermal stability of a compound, assessing decomposition processes, and quantifying volatile components. Based on the conducted searches, specific data regarding the application of Thermogravimetric Analysis (TGA) to the characterization of this compound were not found.

X-ray Crystallography for Crystalline Structure Determination

X-ray Crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While X-ray crystallography is a standard method for structural elucidation of crystalline compounds, specific data detailing the application of X-ray crystallography for the crystalline structure determination of this compound were not found in the conducted searches. nih.gov

Computational Chemistry and Molecular Modeling of "sulfaton"

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules. These calculations can provide insights into properties such as molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. Understanding the electronic structure is fundamental to predicting a molecule's reactivity, stability, and spectroscopic properties.

For a compound like Sulfaton, which is identified as a combination of sulfamonomethoxine and trimethoprim kpfu.ru, quantum chemical calculations could be used to study the electronic properties of the individual components and potentially the combined structure or relevant intermediates. Such studies could help elucidate the most reactive sites within the molecule, understand bond strengths, and predict possible reaction pathways. While computational simulations like Density Functional Theory (DFT) have been mentioned in the context of characterizing chemical interactions for compounds like this compound , specific detailed results of quantum chemical calculations for this compound's electronic structure and reactivity were not found in the surveyed literature.

Typically, data from quantum chemical calculations might be presented in tables showing calculated energies, dipole moments, atomic charges, and frontier orbital energies. Visualizations of molecular orbitals and electrostatic potential surfaces are also common outputs.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to model the interactions between particles, MD simulations can provide information about a molecule's conformational flexibility, its behavior in different environments (e.g., in solution or a membrane), and its interactions with other molecules.

For this compound, MD simulations could be valuable for exploring the range of possible three-dimensional structures it can adopt (conformational analysis). This is particularly relevant for flexible molecules. Furthermore, MD simulations could be used to study how this compound interacts with solvent molecules or other small molecules, providing insights into its solubility, diffusion, and potential for aggregation. Studying the intermolecular interactions between this compound and biological targets (like proteins or nucleic acids) through MD could also offer dynamic perspectives on binding events. Despite the general applicability of MD simulations to study molecular behavior, specific detailed results of molecular dynamics simulations focusing on the conformational analysis or intermolecular interactions of this compound were not identified in the search.

Data from MD simulations often includes trajectories showing molecular movement over time, analyses of conformational ensembles, radial distribution functions describing the organization of molecules around the compound of interest, and interaction energies.

Ligand-Protein Docking Studies for Theoretical Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation (binding pose) and affinity of a small molecule (ligand), such as this compound or its components, when bound to a protein target. This method is widely used in drug discovery and chemical biology to virtually screen potential ligands against a known or predicted binding site on a protein.

Given that this compound is described as a medical compound with antibacterial activity kpfu.ru, ligand-protein docking studies could be employed to theoretically predict how this compound or its constituent molecules, sulfamonomethoxine and trimethoprim, might bind to bacterial enzymes or other relevant biological targets involved in their mechanism of action. Trimethoprim, for instance, is known to inhibit bacterial dihydrofolate reductase wikipedia.orgmims.com. Docking studies could aim to predict the binding mode and estimate the binding energy of this compound or its components to this enzyme or other potential targets. While molecular docking has been mentioned as a method to quantify binding affinities for compounds like this compound , specific detailed results of docking studies involving this compound and particular protein targets were not found in the surveyed literature.

Results from docking studies are typically presented with predicted binding poses visualized within the protein's active site and scoring functions that estimate the binding affinity. Data tables might include predicted binding scores (e.g., docking scores), key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein, and predicted inhibition constants (Ki) or dissociation constants (Kd).

Quantitative Structure-Activity Relationship (QSAR) Analysis for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that relates the biological activity of a set of compounds to their molecular structures or physicochemical properties. QSAR models aim to identify mathematical relationships between structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) and observed biological activity (e.g., inhibitory concentration, binding affinity). These models can then be used to predict the activity of new, untested compounds and guide the design of molecules with improved properties.

For a compound like this compound, which is a combination of known antibacterial agents kpfu.ru, QSAR analysis could potentially be applied to a series of related sulfonamides or trimethoprim derivatives to understand which structural features contribute most significantly to their antibacterial activity. Developing a QSAR model based on the activities of various analogs could inform the design of novel compounds with potentially enhanced efficacy or altered properties. Although QSAR analysis is a standard approach in chemical design and drug discovery, specific detailed QSAR studies explicitly focusing on this compound or using this compound within a dataset for model development were not identified in the search.

Environmental and Industrial Chemical Applications Non-biological, Non-safety

Historical Role of Sulfaton Plates in Atmospheric Sulfur Dioxide Monitoring

Historically, "this compound plates" likely refers to sulfation plates, a method employed for monitoring atmospheric sulfur dioxide (SO₂) levels uni.lufishersci.atnih.gov. This technique provides a simple, weighted average of the effective SO₂ concentration over a specific exposure period, typically 30 days nih.gov. The method is recognized by organizations such as the American Society for Testing and Materials (ASTM) as a standard practice for evaluating total sulfation activity in the atmosphere nih.gov.

The core principle behind sulfation plates for SO₂ monitoring involves the use of a reactive substance that interacts with atmospheric pollutants. In the case of sulfur dioxide, lead dioxide (PbO₂) has been a key component used to impregnate these plates uni.lufishersci.atnih.gov. When exposed to the atmosphere, sulfur dioxide reacts with the lead dioxide on the plate, undergoing a sulfation process where the SO₂ is converted to sulfate uni.lu.

Sulfation plates typically consist of a lead peroxide reagent in a dish, exposed to the air uni.lufishersci.at. After the exposure period, the plates are collected, and the amount of sulfate captured on the plate is analyzed uni.lufishersci.at. This analysis allows for the determination of the extent of sulfur capture, which is then used to estimate the average level of SO₂ in the atmosphere at that location uni.lufishersci.atnih.gov. The results are often reported in terms of milligrams of SO₂ per square meter per day uni.lu.

This method offered a simpler alternative to more sophisticated continuous monitoring devices, making it suitable for characterizing atmospheric conditions at various exposure sites, particularly in relation to atmospheric corrosion studies fishersci.atnih.gov. Sulfation plate results have been used to characterize sites regarding the effective average level of SO₂ and to determine microclimate, seasonal, and long-term variations uni.lufishersci.at. They have also been utilized in correlations of atmospheric corrosion rates with atmospheric data to assess the sensitivity of corrosion to SO₂ levels uni.lufishersci.at.

Environmental Fate Studies of the Compound in Abiotic Systems

Information specifically detailing environmental fate studies of the chemical compound referred to as "this compound" in abiotic systems was not found within the scope of the conducted research. Environmental fate studies generally assess how a substance behaves in the environment, including its degradation through abiotic processes such as hydrolysis and photolysis. While the concept of environmental fate and abiotic degradation is well-established in chemical science, specific data or research findings pertaining to "this compound" in this context were not available in the provided sources.

Potential Contributions to Advanced Material Science and Catalysis Research

Based on the available information within the defined research parameters, specific potential contributions of the chemical compound referred to as "this compound" to advanced material science and catalysis research were not identified. While the term "sulfation" is relevant in catalysis, particularly concerning the modification of materials like metal oxides to enhance catalytic activity, direct research or applications involving "this compound" itself in these fields were not found in the provided sources. Research in material science and catalysis explores the design, properties, and applications of materials, including the use of various substances as catalysts or in the development of new materials. However, no specific link to "this compound" within this domain was established through the research.

Future Directions and Emerging Research Avenues in "sulfaton" Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of sulfated compounds, including those structurally related to Sulfaton, can present significant challenges. Traditional methods often involve multiple purification steps, face issues with toxicity from reagents like pyridine, and can be limited by the intrinsic stability of both reagents and products. portlandpress.comnih.gov The presence of one or more sulfate groups can drastically alter physicochemical properties, making isolation in high purity difficult due to increased water solubility and the presence of inorganic salts. nih.govrsc.org Furthermore, sulfated compounds can be sensitive to acidic conditions and high temperatures, often necessitating the sulfation step as one of the last in a synthetic sequence, which can restrict further modifications. portlandpress.comnih.gov

Future research in this compound synthesis is likely to focus on developing more efficient, regioselective, and environmentally benign methods. Recent advancements in general sulfation chemistry, such as the development of novel sulfur trioxide amine/amide complexes, in situ reagent approaches, and techniques like SuFEx (Sulfur(VI) Fluoride Exchange) and TBSAB (Tributylsulfoammonium Betaine), offer promising directions. portlandpress.comnih.govresearchgate.netsdl.edu.saresearchgate.net These methods aim to simplify purification and isolation processes, enabling easier access to bespoke sulfated molecules. nih.govresearchgate.net Exploring catalytic conditions and microwave-assisted approaches, which have shown promise in accessing polysulfated organic compounds, could also be beneficial for this compound. nih.govresearchgate.net The development of protecting groups with tailored chemical properties could also play a role in facilitating complex syntheses involving sulfate moieties. nih.gov

The complexity of this compound's structure, involving multiple functional groups, necessitates the exploration of synthetic strategies that allow for selective sulfation at desired positions while minimizing unwanted side reactions. Novel approaches might involve designing specific catalysts or reagents that target particular sites on the this compound molecule, leading to higher yields and reduced byproducts.

Exploration of Unconventional Molecular Interactions in Non-Biological Systems

While the initial interest in this compound appears to be in biological and pharmaceutical contexts due to its structural components ontosight.ai, exploring its molecular interactions in non-biological systems represents an emerging and unconventional research avenue. Sulfated compounds are known to exhibit altered properties, such as increased polarity and potential surfactant-like characteristics due to the highly polar sulfate group. wikipedia.org These properties can influence interactions in various chemical environments.

Future research could investigate this compound's behavior in diverse non-biological matrices and its potential interactions with materials, surfaces, or other chemical species in non-physiological conditions. This could include studying its adsorption properties on different materials, its behavior in organic solvents or supercritical fluids, or its potential as a component in novel materials. For example, the interaction of sulfated molecules with positively charged surfaces or molecules in non-biological settings could be explored, drawing parallels from the understanding of charge-charge interactions in biological systems. frontiersin.org

Advancements in High-Throughput Analytical Characterization

Accurate and efficient analytical characterization is fundamental to advancing the chemistry of any compound, including this compound. Future directions in this area will likely focus on developing and applying high-throughput techniques to address the complexities introduced by the sulfate group and the potential for structural variations or impurities.

Advanced mass spectrometry (MS) techniques, such as MALDI-TOF-MS and ESI-MS, are crucial for determining molecular weight, confirming structure, and identifying impurities or degradation products. mdpi.com Coupling MS with high-performance liquid chromatography (HPLC), including techniques like reversed-phase chromatography, hydrophilic interaction liquid chromatography (HILIC), and size-exclusion chromatography, allows for the separation and quantification of this compound and related compounds in complex mixtures. mdpi.comresearchgate.netfrontiersin.orgnih.gov Future research will aim to optimize these methods for higher sensitivity, better resolution, and faster analysis times, enabling high-throughput screening of synthetic libraries or reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy remains invaluable for detailed structural elucidation of this compound. mdpi.com Advancements in NMR techniques, such as increased sensitivity and resolution, coupled with sophisticated data processing methods, will facilitate the analysis of small quantities or complex samples. Other spectroscopic methods, like FTIR, can provide complementary information on functional groups and molecular structure. mdpi.com

The development of standardized analytical frameworks specifically tailored for sulfated organic molecules like this compound is an important future direction to ensure consistency and reproducibility across different research efforts. mdpi.com Addressing challenges related to the solubility and potential lability of sulfated compounds during sample preparation and analysis will be key to achieving high-throughput characterization.

Integration of Artificial Intelligence and Machine Learning in Chemical Research for this compound

Furthermore, AI/ML techniques are becoming increasingly important in analyzing complex analytical data generated during this compound characterization. keyanzhidian.com ML algorithms can be used for automated peak identification in chromatographic and spectroscopic data, spectral deconvolution, and the identification of subtle patterns that might be missed by manual analysis. This is particularly valuable in high-throughput settings.

Q & A

Q. How can researchers address ethical considerations in this compound studies involving animal models or human-derived samples?

- Methodological Answer : Follow institutional review board (IRB) protocols for informed consent and sample anonymization. Use alternative in vitro models (e.g., organoids) where feasible and adhere to ARRIVE guidelines for reporting animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。